molecular formula C11H14ClNO B1149622 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride CAS No. 174186-96-0

2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride

Cat. No.: B1149622
CAS No.: 174186-96-0
M. Wt: 211.68796
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Description

2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride is a chemical compound with the molecular formula C11H13NO•HCl and a molecular weight of 211.69 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include a benzofuran ring substituted with ethyl and methyl groups, as well as an amine group at the 7th position.

Preparation Methods

The synthesis of 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride typically involves several steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives, typically using hydrogenation or metal hydrides.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride can be compared with other benzofuran derivatives, such as:

  • 2-Methyl-1-benzofuran-7-amine hydrochloride
  • 3-Ethyl-1-benzofuran-7-amine hydrochloride
  • 2,3-Dimethyl-1-benzofuran-7-amine hydrochloride

These compounds share similar structural features but differ in the position and type of substituents on the benzofuran ring. The unique combination of ethyl and methyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride is a chemical compound characterized by its unique benzofuran structure, which consists of a fused benzene and furan ring. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₄ClN₁O
  • Molecular Weight : Approximately 211.69 g/mol
  • Key Features : The compound features an amine group at the 7-position and ethyl and methyl groups at the 2- and 3-positions, respectively. This arrangement contributes to its distinct chemical properties and biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The benzofuran core allows for binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific biological context being studied.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines, including ME-180, A549, ACHN, HT-29, and B-16 . The compound's potency is influenced by structural modifications, such as the introduction of methyl or methoxy groups on the benzofuran ring.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against a range of microorganisms. For instance, it has been compared favorably against standard antibiotics like ciprofloxacin and ketoconazole in inhibiting the growth of bacteria such as Staphylococcus aureus .
  • Enzyme Interaction : Studies suggest that this compound may modulate enzyme activity, influencing various biochemical pathways. This could have implications for drug development, particularly in targeting diseases related to enzyme dysfunction.

Cytotoxicity Studies

A significant study assessed the cytotoxicity of various benzofuran derivatives, including this compound. The results indicated that:

  • Compounds with methyl substitutions at specific positions on the benzofuran ring exhibited enhanced antiproliferative activity.
  • For example, compounds with a methyl group at the C–3 position showed 2–4 times greater potency compared to unsubstituted analogs .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

CompoundModificationActivity Level
Base Compound NoneReference
10h Methyl at C–32–4 times greater than base
10j Methoxy at C–7Lower activity than C–6 substitution

These findings underscore the importance of molecular modifications in enhancing therapeutic efficacy.

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines, this compound was tested for its ability to inhibit cell proliferation. Results indicated that it effectively inhibited growth in approximately 70% of evaluated cancer cell lines, with some exhibiting GI50 values below 0.01 µM .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against various bacterial strains. It demonstrated significant inhibition zones compared to control drugs, indicating its potential as an antimicrobial agent .

Q & A

Q. Basic: What are the recommended synthetic routes for 2-Ethyl-3-methyl-1-benzofuran-7-amine hydrochloride?

The synthesis typically involves multi-step reactions with controlled functional group modifications. For example:

  • Step 1 : Alkylation or acylation of benzofuran precursors, as demonstrated in analogous compounds like (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride, where methanesulfonyl chloride and triethylamine are used to activate intermediates .
  • Step 2 : Amine group introduction via reductive amination or nucleophilic substitution, followed by HCl salt formation .
  • Key parameters : Reaction time (e.g., 1 hour for HCl salt formation ), stoichiometric control, and purification via crystallization .

Q. Basic: Which spectroscopic methods are most effective for characterizing this compound?

Standard analytical techniques include:

Method Purpose Example from Evidence
NMR Confirm structure and stereochemistry(S)-enantiomers characterized via 1^1H-NMR (e.g., δ 9.00 ppm for amine protons )
Mass Spectrometry (MS) Verify molecular weightPubChem CID 16256628 provides MS data for related benzofurans
X-ray Crystallography Resolve crystal structureUsed for 2-(4-chlorophenyl)-7-iodo-3-phenyl-1-benzofuran to confirm bond angles

Q. Basic: What safety precautions are necessary when handling this compound?

  • Hazards : Skin/eye irritation (H315, H319) and respiratory toxicity (H335) based on structurally similar amines .
  • Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources .
  • Emergency measures : For inhalation, move to fresh air; for skin contact, wash with soap and water .

Q. Advanced: How can reaction conditions be optimized to improve yield?

  • Temperature : Maintain 0–25°C during sensitive steps (e.g., HCl salt formation ).
  • pH control : Adjust to stabilize intermediates (e.g., alkaline hydrolysis for benzofuran derivatives ).
  • Catalysts : Triethylamine aids in deprotonation during sulfonylation .

Q. Advanced: How to address discrepancies in NMR data between synthetic batches?

  • Root cause analysis : Check for residual solvents (e.g., DMSO-d6 in 1^1H-NMR ) or stereochemical variations.
  • Validation : Cross-reference with X-ray data (e.g., bond lengths in benzofuran derivatives ) or HPLC purity assays .

Q. Advanced: What strategies ensure enantiomeric purity during synthesis?

  • Chiral resolution : Use chiral HPLC columns or crystallization with enantiopure counterions.
  • Stereoselective synthesis : Employ asymmetric catalysis, as seen in (S)-7-Fluoro derivatives .
  • Monitoring : Track optical rotation or use chiral shift reagents in NMR .

Q. Basic: What are the storage conditions to ensure stability?

  • Temperature : Store at –20°C for long-term stability (≥5 years for similar hydrochloride salts ).
  • Environment : Keep in airtight containers under inert gas (N2_2) to prevent oxidation .

Q. Advanced: How to isolate and identify impurities in the final product?

  • Chromatography : Use TLC (Rf_f comparison ) or HPLC (UV detection at λ~255 nm ).
  • Spectroscopic profiling : Compare impurity MS/MS fragmentation patterns with reference libraries .

Q. Basic: What are the solubility properties of this compound?

  • Solvents : Likely soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (common for hydrochloride salts ).
  • Empirical testing : Perform solubility assays in graded ethanol/water mixtures .

Q. Advanced: What methodologies evaluate biological activity in preclinical studies?

  • In vitro assays : Screen for receptor binding (e.g., nanobody interaction studies ) or enzyme inhibition (e.g., dihydroorotate dehydrogenase assays ).
  • In vivo models : Use rodent pharmacokinetic studies to assess bioavailability and toxicity .

Properties

IUPAC Name

2-ethyl-3-methyl-1-benzofuran-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-3-10-7(2)8-5-4-6-9(12)11(8)13-10;/h4-6H,3,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXLEHBNMAMTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(O1)C(=CC=C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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